molecular formula C22H15FN4O6S B2521874 Ethyl 3-(4-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-48-9

Ethyl 3-(4-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2521874
CAS No.: 851949-48-9
M. Wt: 482.44
InChI Key: UYHRJIVVFWXNSZ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H15FN4O6S and its molecular weight is 482.44. The purity is usually 95%.
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Scientific Research Applications

Quantitative Imaging and Receptor Binding Studies

Research involving complex organic compounds often focuses on their potential for imaging and receptor binding studies, particularly in neuroscience. For instance, Passchier et al. (2000) developed a method for the quantitative imaging of 5-HT(1A) receptors in healthy volunteers using 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[(18)F]fluorobenzamido]ethylpiperazine ([(18)F]p-MPPF), highlighting the compound's potential for brain receptor imaging and providing a basis for exploring similar applications of Ethyl 3-(4-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate in scientific research (Passchier et al., 2000).

Metabolism and Chemopreventive Activities

The study of metabolism and the chemopreventive properties of dietary polyphenols by Cerdá et al. (2005) can serve as a model for researching the metabolic pathways and potential health benefits of complex organic compounds, including this compound (Cerdá, Tomás-Barberán, & Espín, 2005).

Environmental and Health Impact Studies

Research on the environmental exposure and health impacts of various chemicals, as demonstrated by Babina et al. (2012) in their study on organophosphorus and pyrethroid pesticides, could inform similar investigations into the environmental presence and potential health effects of this compound (Babina, Dollard, Pilotto, & Edwards, 2012).

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O6S/c1-2-33-22(30)18-16-11-34-20(24-19(28)12-4-3-5-15(10-12)27(31)32)17(16)21(29)26(25-18)14-8-6-13(23)7-9-14/h3-11H,2H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHRJIVVFWXNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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